molecular formula C10H11ClO3 B12088678 Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)- CAS No. 99210-92-1

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-

Cat. No.: B12088678
CAS No.: 99210-92-1
M. Wt: 214.64 g/mol
InChI Key: XMRTVWAOAZXLHM-SSDOTTSWSA-N
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Description

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propanoic acid and is characterized by the presence of a chlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- typically involves the esterification of 2-(4-chlorophenoxy)propanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-chlorophenoxy)propanoic acid

    Reduction: 2-(4-chlorophenoxy)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-fluorophenoxy)-, methyl ester
  • Propanoic acid, 2-(4-bromophenoxy)-, methyl ester
  • Propanoic acid, 2-(4-methylphenoxy)-, methyl ester

Uniqueness

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its fluorinated, brominated, or methylated analogs.

Properties

CAS No.

99210-92-1

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl (2R)-2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3/t7-/m1/s1

InChI Key

XMRTVWAOAZXLHM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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